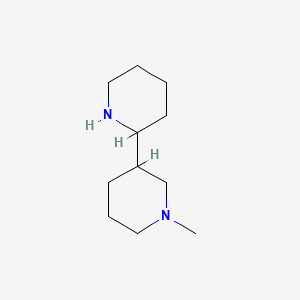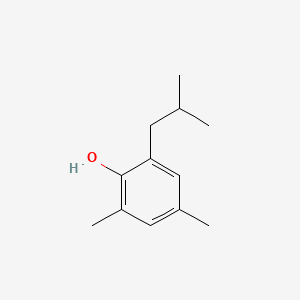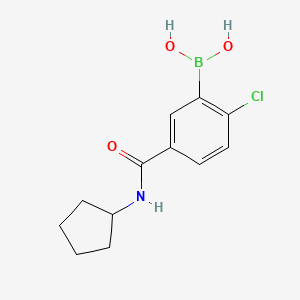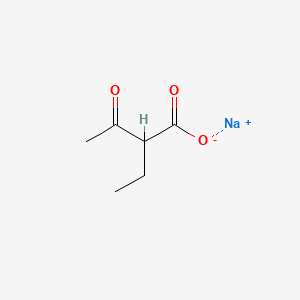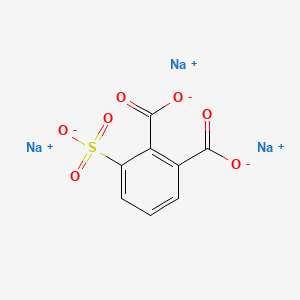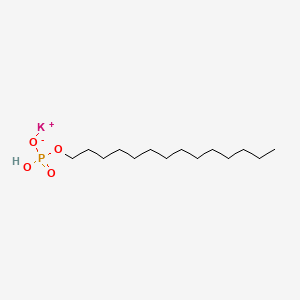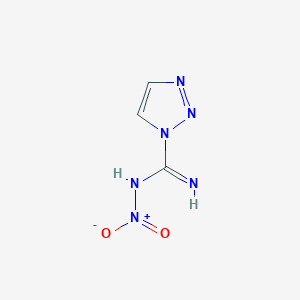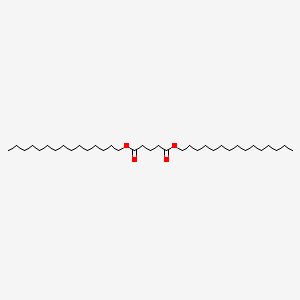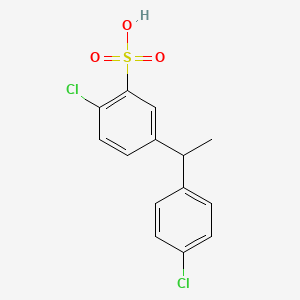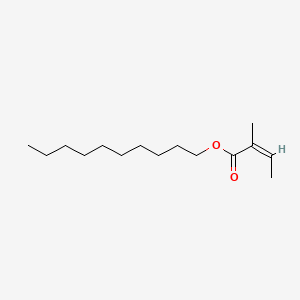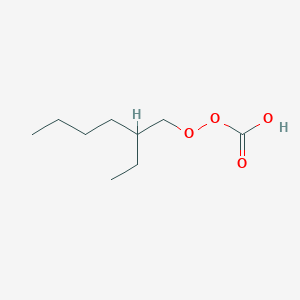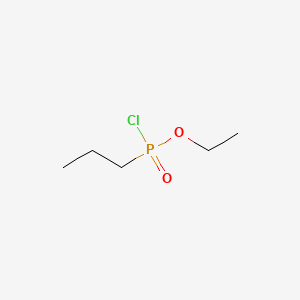
Propylphosphonochloridic acid, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylphosphonochloridic acid, propyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group esterified with a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylphosphonochloridic acid, propyl ester can be synthesized through the reaction of propylphosphonic dichloride with propanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridic acid group. The general reaction is as follows:
Propylphosphonic dichloride+Propanol→Propylphosphonochloridic acid, propyl ester+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is often catalyzed by a base to neutralize the hydrogen chloride produced, thereby driving the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Propylphosphonochloridic acid, propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to form propylphosphonic acid and propanol.
Substitution: The chloridic acid group can be substituted by nucleophiles such as amines or alcohols to form corresponding phosphonates.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Propylphosphonic acid and propanol.
Substitution: Various phosphonates depending on the nucleophile used.
Oxidation: Phosphonic acids.
Reduction: Phosphonites.
Applications De Recherche Scientifique
Propylphosphonochloridic acid, propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propylphosphonochloridic acid, propyl ester involves its interaction with nucleophiles, leading to the formation of various phosphonate derivatives. These interactions are facilitated by the electrophilic nature of the phosphorus atom, which readily forms bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylphosphonochloridic acid, methyl ester
- Ethylphosphonochloridic acid, ethyl ester
- Butylphosphonochloridic acid, butyl ester
Uniqueness
Propylphosphonochloridic acid, propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The propyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
28830-00-4 |
|---|---|
Formule moléculaire |
C5H12ClO2P |
Poids moléculaire |
170.57 g/mol |
Nom IUPAC |
1-[chloro(ethoxy)phosphoryl]propane |
InChI |
InChI=1S/C5H12ClO2P/c1-3-5-9(6,7)8-4-2/h3-5H2,1-2H3 |
Clé InChI |
HFIHQPNFPPBMOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


